molecular formula C19H19N3O3 B5428105 N-(2-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide

N-(2-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide

Cat. No. B5428105
M. Wt: 337.4 g/mol
InChI Key: AJEBMCTVUZLACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide, also known as MPQP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPQP belongs to the family of quinoxaline derivatives and has been studied for its ability to modulate various physiological and biochemical processes in the body.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide involves its ability to modulate the activity of AMPA receptors. AMPA receptors are involved in the transmission of excitatory signals in the brain and are implicated in various neurological disorders. This compound has been shown to enhance the activity of AMPA receptors by increasing the conductance of ions through the receptor channels. This enhancement of AMPA receptor activity has been shown to have a positive effect on synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to modulate the activity of AMPA receptors. This compound has been shown to enhance the activity of AMPA receptors, leading to an increase in synaptic plasticity. This increase in synaptic plasticity has been associated with improved learning and memory in animal studies. Additionally, this compound has been shown to have a neuroprotective effect by preventing the death of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-(2-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide in lab experiments is its specificity for AMPA receptors. This specificity allows researchers to study the effects of modulating AMPA receptor activity without affecting other glutamate receptors. Additionally, this compound has been shown to have a low toxicity profile, making it suitable for use in animal studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to investigate the potential therapeutic effects of this compound in various neurological disorders. Furthermore, studies are needed to determine the optimal dosing and administration of this compound in animal models. Finally, studies are needed to investigate the potential side effects of this compound in animal models to ensure its safety for human use.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been studied for its ability to modulate the activity of AMPA receptors, which are involved in various neurological disorders. This compound has been shown to have a positive effect on synaptic plasticity, which is essential for learning and memory. Additionally, this compound has been shown to have a neuroprotective effect by preventing the death of neurons in the brain. While there are limitations to using this compound in lab experiments, there are several future directions for research on this compound, including investigating its potential therapeutic effects in various neurological disorders.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide involves the reaction of 2-methoxybenzaldehyde with 2-nitroaniline to form 2-methoxy-N-(2-nitrophenyl)acetamide. The resulting compound is then reduced with tin and hydrochloric acid to yield 2-methoxy-N-(2-aminophenyl)acetamide. This compound is further reacted with ethyl 3-bromo-2-methoxyacrylate in the presence of a base to form this compound.

Scientific Research Applications

N-(2-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide has been studied for its potential therapeutic properties in various scientific research applications. One of the significant areas of research has been its role in modulating the activity of glutamate receptors, which are involved in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have a positive modulatory effect on the activity of AMPA receptors, which are a subtype of glutamate receptors. This modulation of AMPA receptors has been shown to have potential therapeutic effects in the treatment of neurological disorders.

properties

IUPAC Name

N-(2-methoxyphenyl)-3-(3-methoxyquinoxalin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-17-10-6-5-9-15(17)21-18(23)12-11-16-19(25-2)22-14-8-4-3-7-13(14)20-16/h3-10H,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEBMCTVUZLACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCC2=NC3=CC=CC=C3N=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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